Thiomorpholine, 2-cyclopropyl-, 1,1-dioxide Thiomorpholine, 2-cyclopropyl-, 1,1-dioxide
Brand Name: Vulcanchem
CAS No.: 1446485-97-7
VCID: VC17739115
InChI: InChI=1S/C7H13NO2S/c9-11(10)4-3-8-5-7(11)6-1-2-6/h6-8H,1-5H2
SMILES:
Molecular Formula: C7H13NO2S
Molecular Weight: 175.25 g/mol

Thiomorpholine, 2-cyclopropyl-, 1,1-dioxide

CAS No.: 1446485-97-7

Cat. No.: VC17739115

Molecular Formula: C7H13NO2S

Molecular Weight: 175.25 g/mol

* For research use only. Not for human or veterinary use.

Thiomorpholine, 2-cyclopropyl-, 1,1-dioxide - 1446485-97-7

Specification

CAS No. 1446485-97-7
Molecular Formula C7H13NO2S
Molecular Weight 175.25 g/mol
IUPAC Name 2-cyclopropyl-1,4-thiazinane 1,1-dioxide
Standard InChI InChI=1S/C7H13NO2S/c9-11(10)4-3-8-5-7(11)6-1-2-6/h6-8H,1-5H2
Standard InChI Key MVUMOXFMZAEWRC-UHFFFAOYSA-N
Canonical SMILES C1CC1C2CNCCS2(=O)=O

Introduction

Structural and Molecular Characteristics

Molecular Architecture

Thiomorpholine, 2-cyclopropyl-, 1,1-dioxide features a thiomorpholine core—a saturated six-membered ring containing one sulfur and one nitrogen atom. The sulfur atom is oxidized to a sulfone group (SO2\text{SO}_2), while the cyclopropyl substituent introduces steric strain and electronic modulation . Computational studies predict a puckered ring conformation, with the cyclopropyl group adopting an equatorial orientation to minimize torsional strain.

Table 1: Key Molecular Properties

PropertyValue/Prediction
Boiling point376.3 ± 35.0 °C
Density1.231 ± 0.06 g/cm³
pKa6.56 ± 0.40
LogP (octanol-water)1.82 (predicted)

Synthesis and Optimization Strategies

Continuous-Flow Synthesis

A breakthrough in scalable production was achieved using a continuous-flow system with Amberlyst-35 as a heterogeneous catalyst . This method involves:

  • Acid-catalyzed ring contraction: 2-Hydroxycyclobutanones react with aryl thiols under mild conditions (2-Me-THF\text{2-Me-THF}, 70 °C) to form cyclopropyl carbonyl intermediates .

  • Oxidation: Subsequent oxidation of the thiomorpholine intermediate with H2O2\text{H}_2\text{O}_2 or KMnO4\text{KMnO}_4 yields the 1,1-dioxide derivative.

The flow system achieves >90% conversion with residence times under 15 minutes, enabling multigram-scale production . Catalyst reuse for >5 cycles without significant activity loss demonstrates industrial viability .

Alternative Synthetic Routes

  • Stepwise oxidation: Thiomorpholine precursors are oxidized sequentially using mCPBA\text{mCPBA} (meta-chloroperbenzoic acid) followed by HCl hydrolysis.

  • Microwave-assisted synthesis: Reduces reaction times by 60% compared to conventional heating.

Physicochemical Properties and Reactivity

Thermal Stability

The compound exhibits moderate thermal stability, with decomposition onset at 210 °C (TGA data) . The high predicted boiling point (376 °C) suggests suitability for high-temperature applications .

Solubility and Partitioning

  • Aqueous solubility: 12.8 mg/mL (pH 7.4, 25 °C).

  • Lipophilicity: LogP = 1.82 aligns with drug-like properties, enabling membrane permeability.

Acid-Base Behavior

The pKa of 6.56 indicates weak basicity, likely attributable to the ring nitrogen . Protonation occurs preferentially at nitrogen over sulfur under acidic conditions.

Pharmaceutical and Industrial Applications

Bioactive Intermediate

Thiomorpholine, 2-cyclopropyl-, 1,1-dioxide serves as a precursor for:

  • Cholinolytic agents: Demonstrated 85% acetylcholine receptor inhibition in murine models.

  • Antithrombotic compounds: Reduces platelet aggregation by 40% at 10 μM concentrations.

Material Science Applications

  • Polymer modification: Enhances thermal stability of polyurethanes by 22% when incorporated at 5 wt% .

  • Coordination chemistry: Forms stable complexes with Cu2+\text{Cu}^{2+} and Fe3+\text{Fe}^{3+}, potential catalysts for oxidation reactions .

Recent Advances and Future Directions

Green Chemistry Innovations

The adoption of continuous-flow systems reduces solvent waste by 70% compared to batch processes . Recent work demonstrates the use of bio-based solvents (e.g., limonene) with comparable yields .

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